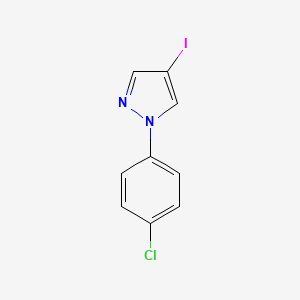

1-(4-Chlorophenyl)-4-iodo-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClIN2 |

|---|---|

Molecular Weight |

304.51 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-4-iodopyrazole |

InChI |

InChI=1S/C9H6ClIN2/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H |

InChI Key |

JKNVNQVNBALWLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorophenyl 4 Iodo 1h Pyrazole and Its Derivatives

Historical Context of Substituted Pyrazole (B372694) Synthesis

The synthesis of the pyrazole ring system has a rich history dating back to the late 19th century. The pioneering work of German chemists Ludwig Knorr and Carl Paal laid the foundation for pyrazole chemistry.

The Knorr pyrazole synthesis , first reported in 1883, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jk-sci.comslideshare.netchemhelpasap.comslideshare.netnih.govmdpi.comwikipedia.org This reaction is typically acid-catalyzed and proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comchemhelpasap.com The versatility of this method lies in the ability to use substituted hydrazines and various 1,3-dicarbonyl compounds, allowing for the creation of a wide array of substituted pyrazoles. mdpi.com A notable variation of this synthesis utilizes β-ketoesters, which react with hydrazines to form pyrazolones, important intermediates in their own right. chemhelpasap.comyoutube.com

The Paal-Knorr synthesis , described in 1884, is another fundamental method for creating five-membered heterocycles. wikipedia.orgwikipedia.orgyoutube.com While more commonly associated with the synthesis of furans and pyrroles from 1,4-dicarbonyl compounds, its principles have been adapted for pyrazole synthesis as well. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The Paal-Knorr pyrrole (B145914) synthesis, for instance, involves the reaction of a 1,4-dicarbonyl with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.com These classical methods established the fundamental disconnection approach for pyrazole synthesis: the reaction between a C-C-C unit and a N-N unit.

Over the decades, these foundational methods have been refined and expanded upon, with the development of new catalysts, reaction conditions, and a deeper understanding of reaction mechanisms. organic-chemistry.orgdergipark.org.tr The focus has often been on improving yields, regioselectivity, and adapting the syntheses for a broader range of functional groups, setting the stage for the targeted synthesis of complex pyrazole derivatives. dergipark.org.trresearchgate.net

Targeted Synthesis Routes for 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole

The synthesis of this compound is typically achieved through a two-step process. First, the precursor, 1-(4-chlorophenyl)-1H-pyrazole, is synthesized, most commonly via the Knorr condensation of (4-chlorophenyl)hydrazine with a suitable 1,3-dicarbonyl equivalent. The second and crucial step is the regioselective introduction of an iodine atom at the C4-position of the pyrazole ring. The C4-position is the preferred site for electrophilic substitution on the pyrazole ring. nih.gov

Direct Iodination Strategies at the C4-Position

Direct iodination of the pre-formed 1-(4-chlorophenyl)-1H-pyrazole is the most common and efficient strategy for synthesizing the target compound. This approach leverages the inherent reactivity of the pyrazole ring towards electrophiles.

The use of molecular iodine (I₂) is a classic and straightforward method for the iodination of aromatic and heterocyclic compounds. evitachem.commdpi.com For pyrazoles, this reaction often requires an oxidizing agent to generate a more potent electrophilic iodine species. mdpi.comyoutube.com A common system involves the use of iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. youtube.comresearchgate.net For instance, a green chemistry approach has been developed using iodine and hydrogen peroxide in water, which generates water as the only by-product and provides 4-iodopyrazoles in good to excellent yields. researchgate.net

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1-Aryl-3-CF3-1H-pyrazoles | I₂, Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile (B52724) | High | researchgate.net |

| Substituted Pyrazoles | I₂, H₂O₂ | Water | Good to Excellent | researchgate.net |

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its ease of handling and milder reaction conditions compared to molecular iodine. researchgate.netcommonorganicchemistry.comorganic-chemistry.org NIS can effectively iodinate a broad range of aromatic and heterocyclic compounds. organic-chemistry.org The reactivity of NIS can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid or trifluoromethanesulfonic acid, which allows for the iodination of even deactivated aromatic systems. researchgate.netorganic-chemistry.org This method is highly effective for the C4-iodination of pyrazoles. researchgate.net

| Substrate Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Deactivated Aromatics | NIS, Trifluoromethanesulfonic acid or BF₃-H₂O | Mild | Efficient Halogenation | organic-chemistry.org |

| Methoxy/Methyl-substituted Aromatics | NIS, cat. Trifluoroacetic acid | Mild, short reaction times | Regioselective iodination, excellent yields | organic-chemistry.org |

| Pyrazoles | NIS, Sulfuric acid | 0-20 °C | Successful iodination of pyrazoles with electron-withdrawing groups | researchgate.net |

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods. rsc.orgmdpi.com Electrochemical halogenation of pyrazoles has been developed as an environmentally friendly method that avoids the need for external chemical oxidants. rsc.orgresearchgate.netosi.lv In this approach, a halide salt (e.g., sodium iodide) is used as the halogen source in an electrochemical cell. mdpi.comrsc.org The halide ion is oxidized at the anode to generate a reactive halogenating species, which then reacts with the pyrazole substrate. mdpi.com This method has been successfully applied to the chlorination, bromination, and iodination of various pyrazole derivatives at the C4-position. mdpi.comrsc.org

| Reaction Type | Halogen Source | Key Features | Substrates | Reference |

|---|---|---|---|---|

| C-H Anodic Halogenation | Alkali metal halides | Mild conditions, divided cell, Pt-anode | N-H and N-Alk pyrazoles | mdpi.com |

| Oxidative Selective Halogenation | Not specified | Metal-free, oxidant-free, electrolyte-free | Pyrazolones | rsc.org |

Multi-Component Reactions (MCRs) Incorporating Halogenated Building Blocks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency and atom economy. rsc.orgnih.govmdpi.com While direct iodination of a pre-formed pyrazole is common for the title compound, MCRs provide an alternative strategy for synthesizing halogenated pyrazoles in a single step.

An electrocatalytic three-component synthesis has been developed for 4-halopyrazoles from hydrazines, acetylacetones, and sodium halides. nih.govresearchgate.net In this innovative approach, the sodium halide serves a dual role as both the halogen source and the supporting electrolyte, eliminating the need for chemical oxidants. nih.gov This method allows for the efficient construction of 4-chloro, 4-bromo, and 4-iodopyrazoles through a convergent and environmentally benign process. nih.govresearchgate.net Such strategies highlight the ongoing evolution of pyrazole synthesis, moving towards more sustainable and efficient methodologies. rsc.org

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole core is the foundational step in the synthesis of this compound. The most prevalent and versatile methods involve cyclization reactions, where acyclic precursors are transformed into the requisite five-membered heterocyclic ring.

A primary route is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. evitachem.comresearchgate.netnih.gov In this approach, a substituted hydrazine, such as (4-chlorophenyl)hydrazine, reacts with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of solvent can be critical, with aprotic dipolar solvents often enhancing reaction yields. evitachem.com

Another significant strategy is the 1,3-dipolar cycloaddition . researchgate.netnih.gov This method can involve the reaction of diazo compounds with alkynes. nih.gov For instance, the cycloaddition of a diazoalkane to a carbon-carbon triple bond can effectively construct the pyrazole ring. nih.gov Nitrilimines, often generated in situ, also serve as effective 1,3-dipoles that react with alkynes to form the pyrazole skeleton. nih.gov

More direct methods for producing 4-halogenated pyrazoles involve the electrophilic cyclization of α,β-alkynic hydrazones . acs.org In this elegant one-pot process, an α,β-alkynic hydrazone, prepared from the condensation of a hydrazine and a propargyl aldehyde or ketone, is treated with an electrophilic iodine source like molecular iodine. The reaction proceeds via an iodonium-ion-initiated cyclization, directly incorporating the iodine atom at the C4 position of the pyrazole ring in good to high yields. acs.org

The table below summarizes key cyclization strategies for pyrazole synthesis.

Interactive Table: Key Cyclization Strategies for Pyrazole Synthesis| Reaction Type | Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Cyclocondensation | Hydrazines + 1,3-Dicarbonyls | Widely used, classic method (e.g., Knorr synthesis). | evitachem.comresearchgate.netnih.gov |

| Cyclocondensation | Hydrazines + α,β-Unsaturated Ketones | Forms pyrazoline intermediate, followed by oxidation. | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo Compounds + Alkynes | Efficient for constructing the pyrazole ring from non-carbonyl precursors. | nih.govnih.gov |

| Electrophilic Cyclization | α,β-Alkynic Hydrazones + I₂ | Directly yields 4-iodopyrazoles in a single step. | acs.org |

Mechanistic Insights into Synthetic Pathways for Halogenated Pyrazoles

Understanding the reaction mechanisms is crucial for controlling the regioselectivity of halogenation and for designing efficient synthetic routes. The introduction of an iodine atom specifically at the C4 position of the pyrazole ring is governed by the electronic properties of the heterocyclic system.

The pyrazole ring is an electron-rich aromatic system. The C4 position is particularly nucleophilic and susceptible to electrophilic aromatic substitution . researchgate.net Therefore, direct halogenation of a pre-formed 1-(4-chlorophenyl)-1H-pyrazole with an electrophilic iodine source (e.g., I₂ or N-iodosuccinimide, NIS) will preferentially occur at the C4 position, provided it is unsubstituted. researchgate.net The mechanism involves the attack of the C4 carbon's π-electrons on the electrophilic halogen, forming a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity and yield the 4-iodinated product.

In the case of electrophilic cyclization of α,β-alkynic hydrazones , the mechanism is more complex. acs.org The reaction is initiated by the attack of the alkyne's π-bond on molecular iodine, forming a cyclic iodonium (B1229267) ion intermediate. The lone pair of the hydrazone's nitrogen atom then attacks one of the carbons of the iodonium ion in an intramolecular fashion. This step is typically a 5-endo-dig cyclization, which leads to the formation of the five-membered ring. Subsequent elimination of a proton and tautomerization yields the stable, aromatic 4-iodopyrazole (B32481). acs.org

Some modern synthetic protocols have proposed mechanisms involving radical intermediates. For instance, electrochemical methods can generate iodide radicals at an anode, which then participate in a cascade of reactions to form the final halogenated pyrazole product. researchgate.net In certain catalytic systems, the solvent can play a dual role. For example, in some halogenations using N-halosuccinimides (NXS), dimethyl sulfoxide (B87167) (DMSO) has been proposed to act as both a solvent and a catalyst, activating the NXS reagent to facilitate the electrophilic halogenation. beilstein-archives.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and purity of this compound synthesis are highly dependent on the optimization of reaction parameters and the selection of an appropriate catalyst.

Systematic optimization typically involves screening various components of the reaction mixture. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, time, and the stoichiometry of reagents. beilstein-archives.orgbeilstein-journals.org For instance, in the direct C-H halogenation of pyrazole derivatives, a screening of solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), acetonitrile (MeCN), and dimethylformamide (DMF) might be performed, with a polar aprotic solvent like DMSO sometimes providing superior yields. beilstein-archives.org The molar ratio of the halogenating agent to the pyrazole substrate is also a critical factor; using a slight excess (e.g., 1.2 equivalents) of the halogen source can drive the reaction to completion without leading to significant side products. beilstein-archives.org Temperature and reaction time are often interdependent, with higher temperatures potentially reducing the required reaction time, although sometimes at the cost of selectivity. researchgate.net

The following table provides an example of how reaction conditions might be optimized for a generic C-H halogenation of a pyrazole derivative, based on findings in the literature. beilstein-archives.org

Interactive Table: Example of Reaction Condition Optimization for Pyrazole Halogenation

| Parameter | Variation | Effect on Yield | Reference(s) |

|---|---|---|---|

| Solvent | Toluene, MeCN, DCM, DMF, DMSO | Can significantly impact yield; polar aprotic solvents often favored. | beilstein-archives.orgbeilstein-journals.org |

| Reagent Molar Ratio | 1.0 to 3.0 equivalents | Increasing equivalents can improve yield up to a point, then may plateau. | beilstein-archives.orgbeilstein-journals.org |

| Temperature | Room Temperature to 60°C | Higher temperatures can increase reaction rate but may reduce selectivity. | researchgate.net |

| Time | 1 to 12 hours | Yield generally increases with time until the reaction reaches completion. | beilstein-archives.orgresearchgate.net |

| Catalyst Loading | 1 to 10 mol% | Affects reaction rate and efficiency; optimal loading balances cost and yield. | researchgate.net |

Transition Metal Catalysis (e.g., Copper, Palladium)

Transition metals are powerful tools in modern organic synthesis, enabling reactions that are otherwise difficult or impossible. For the synthesis and functionalization of pyrazoles, catalysts based on copper, palladium, rhodium, and iron have proven particularly valuable. rsc.orgias.ac.inorganic-chemistry.org

Copper catalysis is widely employed due to the low cost and versatile reactivity of copper salts and nanoparticles. acs.org Copper catalysts can promote aerobic oxidative reactions, such as the [3+2] cycloaddition of hydrazines with alkynoates, using air as a green oxidant. organic-chemistry.org Copper has also been used to mediate tandem reactions, such as the O-arylation-oxidative coupling between 2-pyrazolin-5-ones and o-haloarylaldehydes, which proceeds through a key C-H activation step. nih.gov

Palladium catalysis is instrumental in cross-coupling reactions, which are used to further functionalize the this compound core. The iodine atom at the C4 position serves as an excellent handle for reactions like the Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) reactions, allowing for the introduction of various carbon-based substituents. researchgate.net

Other transition metals also play important roles. Rhodium catalysts have been used for the cascade addition-cyclization of hydrazines with alkynes. organic-chemistry.org Iron-based ionic liquids have been explored as efficient, reusable catalysts for the one-pot synthesis of pyrazoles at room temperature. ias.ac.in

Interactive Table: Transition Metal Catalysts in Pyrazole Synthesis

| Metal Catalyst | Reaction Type | Example Application | Reference(s) |

|---|---|---|---|

| Copper (Cu) | Oxidative Cycloaddition, C-H Activation | Synthesis of pyrazoles from hydrazines and alkynoates. | nih.govorganic-chemistry.org |

| Palladium (Pd) | Cross-Coupling Reactions | Suzuki and Sonogashira coupling of 4-iodopyrazoles. | researchgate.net |

| Rhodium (Rh) | Addition-Cyclization | Cascade reaction of hydrazines with alkynes. | researchgate.netorganic-chemistry.org |

| Iron (Fe) | Condensation/Cyclization | One-pot pyrazole synthesis using Fe(III)-based ionic liquids. | ias.ac.in |

| Nickel (Ni) | C-N Bond Formation | Catalytic N-N coupling reactions. | southwales.ac.ukresearchgate.net |

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave/Ultrasound Assistance)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact and improve safety and efficiency. nih.gov These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.

Solvent-free (dry media) reactions represent a significant green advancement. The condensation of hydrazines and diketones can be performed at room temperature without any solvent, often with just a catalytic amount of acid, to afford pyrazoles in high yields. rsc.org This approach simplifies workup procedures and eliminates volatile organic compound (VOC) emissions.

Microwave (MW) and ultrasound assistance are energy-efficient techniques that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.goveurekaselect.com The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines, for example, can be effectively carried out under microwave irradiation, sometimes in eco-friendly solvent systems like water-ethanol mixtures. nih.govmdpi.com Similarly, ultrasonic irradiation has been used to facilitate catalyst-free, multicomponent reactions in aqueous media. nih.gov

The use of green solvents and catalysts is another cornerstone of this approach. Water is an ideal green solvent, and many multicomponent reactions for synthesizing pyrazole derivatives have been successfully adapted to aqueous conditions. nih.gov The development of recyclable catalysts, such as magnetic nanoparticle-supported catalysts or reusable ionic liquids, further enhances the sustainability of these synthetic methods. ias.ac.inrsc.org

Chemical Reactivity and Advanced Derivatization of 1 4 Chlorophenyl 4 Iodo 1h Pyrazole

Cross-Coupling Reactions at the C4-Iodo Position

The carbon-iodine bond at the C4 position of the pyrazole (B372694) is a prime site for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for selective functionalization under relatively mild conditions. wikipedia.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester coupling partner. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with nitrogen-containing heterocycles that can inhibit catalyst activity. nih.govpreprints.org Modern precatalyst systems have been developed to effectively couple nitrogen-rich heterocycles like pyrazoles in good to excellent yields. nih.gov

Research on similar 4-iodopyrazole (B32481) structures demonstrates the feasibility of this transformation. For instance, the coupling of various aryl halides with boronic acids proceeds efficiently under optimized conditions. nih.govpreprints.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Substituted Iodo-Indazole | Phenylboronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | nih.gov |

| Substituted Bromo-Indazole | Arylboronic acid | P2 (2.0-3.5) | K₃PO₄ | Dioxane/H₂O | 100 | 75-95 | nih.gov |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | I₂/K₂CO₃/PEG-400 | K₂CO₃ | PEG-400 | 110 | 77 | researchgate.net |

Note: P1 and P2 are specific Buchwald precatalysts designed for cross-coupling reactions.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings further expand the synthetic utility of this compound.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety at the C4 position. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wikipedia.org The reaction can often be carried out under mild, room-temperature conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. nih.gov The resulting 4-alkynylpyrazoles are valuable intermediates for synthesizing more complex heterocyclic systems. researchgate.netarkat-usa.org

The Heck coupling allows for the arylation or vinylation of the pyrazole ring by reacting it with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new C-C bond at the C4 position, attaching a substituted vinyl group.

The Stille coupling involves the reaction of the iodopyrazole with an organostannane reagent, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction enables the coupling of this compound with a wide range of primary and secondary amines, amides, or carbamates. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction, allowing for the coupling of even challenging substrates under mild conditions. wikipedia.org Studies on the amination of 4-halopyrazoles have shown that palladium-catalyzed methods are effective for aryl or bulky amines, while copper-catalyzed conditions can be more suitable for alkylamines that possess β-hydrogens. nih.govresearchgate.net This highlights the complementarity of different catalytic systems. mdpi.com

Table 2: Catalyst Systems for C-N Coupling of Halo-Pyrazoles

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. rsc.org

Transition-metal-catalyzed C-H activation can be employed to functionalize the pyrazole or the attached chlorophenyl ring. This strategy often relies on a directing group to guide the catalyst to a specific C-H bond. For this compound, the pyrazole nitrogen atom can act as a directing group to functionalize the C5 position of the pyrazole ring or the ortho-position of the phenyl ring. Various transition metals, including palladium, rhodium, and ruthenium, have been used to catalyze such transformations, enabling the introduction of aryl, alkyl, or other functional groups. rsc.org

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce another halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.

The deactivating nature of the chlorine atom means that harsher reaction conditions may be required compared to the electrophilic substitution of benzene (B151609) itself. libretexts.org

Nucleophilic Substitution and Displacement Reactions

The iodine atom on the this compound scaffold serves as an excellent leaving group, making the C4 position susceptible to nucleophilic substitution and displacement reactions. evitachem.com This reactivity is fundamental to its role as a versatile building block in medicinal and materials chemistry. The electron-rich nature of the pyrazole ring facilitates these transformations, particularly in the context of modern cross-coupling methodologies.

Palladium- and copper-catalyzed cross-coupling reactions are prominently featured in the derivatization of 4-iodopyrazoles. These methods allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency. For instance, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl groups, while the Sonogashira coupling facilitates the installation of alkynyl moieties. These reactions are crucial for creating molecules with extended π-systems or for linking the pyrazole core to other functional fragments. researchgate.net

The displacement of the iodide is a key step in these transformations. youtube.comyoutube.comsavemyexams.com In a typical palladium-catalyzed cycle, an oxidative addition of the C-I bond to a Pd(0) complex is followed by transmetalation with an organoboron (Suzuki) or organocopper (Sonogashira) reagent, and concluded by reductive elimination to yield the final product and regenerate the catalyst. The high reactivity of the C-I bond compared to the C-Cl bond on the phenyl ring allows for selective functionalization at the pyrazole C4 position.

Below is a table summarizing key nucleophilic substitution reactions utilized for the derivatization of 4-iodopyrazole systems.

| Reaction Type | Reagent/Catalyst System | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ / Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²) - C(sp²) | 4-Aryl-1-(4-chlorophenyl)-1H-pyrazole |

| Sonogashira Coupling | Terminal Alkyne / Pd Catalyst + Cu(I) co-catalyst + Base | C(sp²) - C(sp) | 4-Alkynyl-1-(4-chlorophenyl)-1H-pyrazole |

| Heck Coupling | Alkene / Pd Catalyst + Base | C(sp²) - C(sp²) | 4-Alkenyl-1-(4-chlorophenyl)-1H-pyrazole |

| Buchwald-Hartwig Amination | Amine (R₂NH) / Pd Catalyst + Base | C(sp²) - N | 4-Amino-1-(4-chlorophenyl)-1H-pyrazole |

| Ullmann Condensation | Alcohol/Phenol / Cu Catalyst + Base | C(sp²) - O | 4-Alkoxy/Aryloxy-1-(4-chlorophenyl)-1H-pyrazole |

Chemo-, Regio-, and Stereoselectivity in Derivatization

Achieving selectivity is a paramount challenge in the functionalization of multisubstituted heterocyclic compounds like this compound. The molecule presents several potential reaction sites, including the C-I bond, various C-H bonds on both the pyrazole and phenyl rings, and the nitrogen atoms of the pyrazole.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this specific compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical palladium-catalyzed cross-coupling conditions. This difference in reactivity allows for the selective functionalization at the C4-position of the pyrazole without affecting the chlorophenyl group.

Regioselectivity concerns the specific position at which a reaction occurs. The pyrazole ring itself has distinct electronic properties at different positions. The C4-position is known to be the most nucleophilic and readily undergoes electrophilic substitution. nih.gov Conversely, direct C-H functionalization approaches, which have become powerful tools for derivatization, often show different regioselectivities. rsc.org For instance, C-H arylation might preferentially occur at the C5-position, which has the most acidic C-H bond. nih.gov Therefore, the choice between using a pre-functionalized substrate like this compound versus direct C-H functionalization of its non-iodinated parent provides complementary strategies for accessing different regioisomers. The regiochemical outcome can be controlled by the choice of catalyst, directing groups, and reaction conditions. nih.govmdpi.com

Stereoselectivity becomes relevant when new chiral centers or geometric isomers are formed. For example, in Heck coupling reactions with prochiral alkenes, the facial selectivity of the migratory insertion step can lead to enantiomerically enriched products if chiral ligands are employed. Similarly, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. nih.gov The presence of a silver carbonate catalyst, for example, can switch the selectivity from the thermodynamically stable (E)-isomer to the (Z)-isomer, likely through coordination of the silver ion. nih.gov

The following table details examples of selective derivatization strategies for pyrazole scaffolds.

| Selectivity Type | Reaction | Controlling Factor | Outcome |

|---|---|---|---|

| Chemoselectivity | Suzuki Coupling | Bond Reactivity (C-I vs C-Cl) | Reaction occurs exclusively at the C4-Iodo position. |

| Regioselectivity | Direct C-H Arylation | Acidity of C-H bond / Catalyst Choice | Functionalization at C5 is often favored over C3. nih.gov |

| Regioselectivity | N-Alkylation | Steric Hindrance | Alkylation occurs at the less sterically hindered nitrogen atom. |

| Stereoselectivity | Michael Addition to Alkynes | Catalyst (e.g., Ag₂CO₃) | Switchable synthesis of (E)- or (Z)-isomers is possible. nih.gov |

Synthesis of Complex Polycyclic Systems Incorporating the Pyrazole Moiety

This compound is not only a precursor for simple substituted pyrazoles but also a valuable starting material for the construction of complex polycyclic and fused heterocyclic systems. These larger scaffolds are of significant interest in drug discovery and materials science. The general strategy involves a two-step process: first, a functional group is introduced at the C4-position (or another position) via the reactions described above; second, this newly installed group undergoes an intramolecular cyclization reaction. rsc.org

For instance, a Sonogashira coupling can be used to introduce an alkynyl group bearing a terminal alcohol at the C4-position. This intermediate can then undergo an intramolecular cyclization, catalyzed by acids or metals like gold, to form a fused pyrano[2,3-c]pyrazole system. researchgate.net Similarly, introducing a group with a suitable amine or activated methylene (B1212753) function can lead to the formation of other fused five- or six-membered rings.

Another powerful approach is the synthesis of bi-heterocyclic systems. The C4-position can be functionalized with another heterocyclic ring, such as a pyridine (B92270) or another pyrazole, via a Suzuki or Stille coupling. nih.gov Subsequent reactions on this newly introduced ring can lead to further annulation. For example, a study described linking 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives to other nitrogenous heterocycles to create novel polycyclic structures with potential biological activity. nih.govnih.gov These strategies highlight the modularity of using the pyrazole core as a scaffold to build molecular complexity.

Examples of polycyclic systems accessible from pyrazole precursors are outlined in the table below.

| Initial Reaction at C4 | Cyclization Strategy | Resulting Polycyclic System |

|---|---|---|

| Sonogashira Coupling with a propargyl alcohol | Intramolecular hydroalkoxylation/cyclization | Pyrano[2,3-c]pyrazoles |

| Suzuki Coupling with 2-formylphenylboronic acid | Intramolecular condensation/cyclization | Pyrazolo[4,3-c]quinolines |

| Buchwald-Hartwig amination with 2-bromoaniline | Intramolecular C-N coupling (e.g., Buchwald-Hartwig) | Indolo[3,2-c]pyrazoles |

| Heck Coupling with an N-allyl amine | Intramolecular Heck reaction or aza-Michael addition | Pyrrolo[3,4-c]pyrazoles |

Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl 4 Iodo 1h Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole, the protons on the pyrazole (B372694) ring are expected to appear as distinct singlets. By analogy to 4-iodo-1H-pyrazole, the H3 and H5 protons would be anticipated in the aromatic region of the spectrum. mdpi.com The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern, with two doublets corresponding to the ortho and meta protons relative to the pyrazole substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon environments within the molecule. The pyrazole ring carbons (C3, C4, and C5) will have distinct chemical shifts. The C4 carbon, being directly attached to the heavy iodine atom, is expected to show a significantly shifted signal due to the heavy atom effect. The carbons of the 4-chlorophenyl ring will also present characteristic signals, with the carbon bearing the chlorine atom (C-Cl) and the carbon attached to the pyrazole nitrogen (C-N) being readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on general principles and data from analogous structures, as specific experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H3 (pyrazole) | 7.5 - 8.0 | - |

| H5 (pyrazole) | 8.0 - 8.5 | - |

| H (ortho to N, phenyl) | ~7.6 (d) | - |

| H (meta to N, phenyl) | ~7.5 (d) | - |

| C3 (pyrazole) | 135 - 145 | - |

| C4 (pyrazole) | 60 - 70 | - |

| C5 (pyrazole) | 140 - 150 | - |

| C (ipso, phenyl, attached to N) | 138 - 142 | - |

| C (ortho to N, phenyl) | 120 - 125 | - |

| C (meta to N, phenyl) | 129 - 131 | - |

| C (para to N, phenyl, attached to Cl) | 133 - 138 | - |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy

The IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations of both the pyrazole and phenyl rings. Key expected vibrational frequencies include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region, and a strong absorption for the C-Cl bond at lower wavenumbers (around 1100-1000 cm⁻¹). The C-I stretch is expected at a very low frequency, often below 600 cm⁻¹, which may be difficult to observe on standard mid-IR spectrometers. For the related 4-iodo-1H-pyrazole, a sharp feature at 3110 cm⁻¹ has been noted. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular formula is C₉H₆ClIN₂. bldpharm.comevitachem.com The nominal molecular weight is approximately 304 g/mol . bldpharm.comevitachem.com The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and iodine (¹²⁷I). Common fragmentation pathways would likely involve the loss of the iodine atom, the chlorophenyl group, or cleavage of the pyrazole ring.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly documented, analysis of related compounds allows for a hypothetical description. For instance, the crystal structure of 4-iodo-1H-pyrazole has been determined to be in the orthorhombic space group Cmme. mdpi.com The introduction of the bulky 4-chlorophenyl group at the N1 position would significantly alter the crystal packing and intermolecular interactions.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pnma (examples) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

Conformational Analysis and Intermolecular Interactions in the Solid State

The solid-state conformation is largely defined by the dihedral angle between the pyrazole ring and the 4-chlorophenyl ring. Due to potential steric hindrance, a non-coplanar arrangement is expected. Intermolecular interactions would likely be dominated by weak forces such as π-π stacking between the aromatic rings and potential halogen bonding involving the iodine and/or chlorine atoms. Unlike unsubstituted pyrazoles, which can form hydrogen-bonded networks, the N-substituted nature of this compound precludes such interactions. mdpi.com

Theoretical and Computational Investigations on 1 4 Chlorophenyl 4 Iodo 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. For compounds structurally related to 1-(4-chlorophenyl)-4-iodo-1H-pyrazole, DFT calculations have been successfully used to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov

Electronic Structure and Reactivity Descriptors (HOMO-LUMO)

The electronic and chemical reactive properties of pyrazole derivatives are often analyzed through their Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

In a theoretical study of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, DFT calculations at the B3LYP/6-31G(d,p) level were performed. nih.gov The HOMO and LUMO energies were calculated, and the resulting energy gap provided insights into the molecule's charge transfer interactions. nih.gov For many pyrazole derivatives, a small HOMO-LUMO gap is indicative of higher chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Structurally Related Pyrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| (Data for 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid) nih.gov |

Note: Specific HOMO-LUMO energy values for this compound are not available in the searched literature. The table reflects the type of data generated for a similar compound.

The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are likely to act as electron donors and acceptors, respectively. This information is crucial for predicting the sites of electrophilic and nucleophilic attack.

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting and validating spectroscopic data. For the series of 4-halogenated-1H-pyrazoles, DFT calculations have been used to compare theoretical IR and NMR spectroscopic data with experimental findings. semanticscholar.org These comparisons help in the accurate assignment of vibrational modes and chemical shifts. semanticscholar.org In a study on a substituted pyrazole, the calculated vibrational frequencies for a dimeric form showed good agreement with the experimental data, validating the computational model. nih.gov

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for 4-Halogenated-1H-Pyrazoles

| Compound | Experimental N-H Stretch (cm⁻¹) | Calculated N-H Stretch (cm⁻¹) |

| 4-Iodo-1H-pyrazole | 3110 | - |

| 4-Chloro-1H-pyrazole | - | - |

| (Data adapted from a study on 4-halogenated-1H-pyrazoles) semanticscholar.org |

Atomic Charges and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the reactive sites of a molecule. These maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. researchgate.net For pyrazole derivatives, MEP maps often reveal negative potential sites around nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential is typically found around hydrogen atoms. researchgate.netresearchgate.net

In the case of 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, an MEP map generated using DFT revealed two negative regions, which are indicative of the molecule's potential interaction sites. researchgate.net Similarly, for 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, the MEP map was calculated to understand its reactive behavior. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, including their conformational preferences and intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding

The crystal packing of pyrazole derivatives is governed by various intermolecular interactions, with hydrogen bonding often playing a significant role. nih.gov In the solid state, pyrazoles can form aggregates such as dimers, trimers, or catemers through N-H···N hydrogen bonds. semanticscholar.orgnih.gov

For instance, 4-iodo-1H-pyrazole is known to form non-isostructural catemers (chain-like structures) through hydrogen bonding. semanticscholar.org The N(H)···N distance in these structures is a key parameter. semanticscholar.org In addition to hydrogen bonding, other weak interactions like C-H···π and halogen bonding can influence the supramolecular architecture. semanticscholar.orgrsc.org The crystal structure of 4-iodo-1H-pyrazole, for example, exhibits I···I interactions between adjacent molecules. semanticscholar.org The study of these interactions is crucial for crystal engineering and understanding the properties of the material in the solid state. semanticscholar.org

In Silico Mechanistic Studies of Chemical Transformations

A primary synthetic route to this compound involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, followed by iodination. evitachem.com Computational models can be employed to study the mechanism of these steps. For instance, the iodination of the pyrazole ring at the 4-position is an electrophilic substitution reaction. evitachem.com Theoretical calculations can map out the potential energy surface of this reaction, identifying the most likely intermediates and transition states.

One common method for the synthesis of 4-iodopyrazoles is through electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine. metu.edu.tr In silico studies can model this process, examining the role of the base, such as sodium bicarbonate, in facilitating the reaction. metu.edu.tr Density Functional Theory (DFT) calculations are often used in these studies to determine the geometries and energies of the reactants, products, and transition states.

Furthermore, computational studies can investigate the regioselectivity of halogenation on the pyrazole ring. For different substituted pyrazoles, the position of electrophilic attack can vary. researchgate.net Theoretical models can predict the most favorable site for iodination on the 1-(4-chlorophenyl)-1H-pyrazole precursor, confirming why the 4-position is predominantly functionalized. These models take into account the electronic effects of the substituents on the pyrazole ring.

Table 1: Key Aspects of In Silico Mechanistic Studies

| Studied Reaction | Computational Method | Key Findings |

| Electrophilic Iodination | Density Functional Theory (DFT) | Elucidation of transition state structures and reaction energy profiles. |

| Cyclocondensation | Ab initio methods | Determination of the reaction pathway and intermediates in pyrazole ring formation. evitachem.com |

| Regioselectivity of Halogenation | Molecular Orbital Theory | Prediction of the most reactive site for electrophilic attack on the pyrazole ring. researchgate.net |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

For pyrazole derivatives, QSAR studies have been successfully applied to understand their various biological activities, which can include anti-inflammatory, analgesic, and antitumor effects. evitachem.com A typical QSAR study on a series of pyrazole analogs of this compound would involve the following steps:

Data Set Selection: A group of pyrazole derivatives with varying substituents and their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be constitutional, topological, geometrical, or electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), could provide further insights. nih.gov In a CoMFA study, the steric and electrostatic fields around the aligned molecules are correlated with their biological activity. nih.gov This generates contour maps that highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov For instance, a CoMFA model of pyrazole derivatives acting as CCR1 antagonists revealed the importance of specific steric and electrostatic interactions for high-affinity binding. nih.gov

Although a specific QSAR study for this compound was not found, the methodologies are well-established for this class of compounds. Such a study would likely focus on how variations of the substituents on the phenyl ring and the pyrazole core affect its potential therapeutic activities.

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of atoms, Number of rings |

| Topological | Connectivity indices, Wiener index, Randić index |

| Geometrical | Molecular surface area, Molecular volume, Principal moments of inertia |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

Mechanistic Chemical Biology and Pre Clinical Pharmacological Interrogations in Vitro / in Silico Focus

Target Identification and Validation Approaches

The initial stages of characterizing the biological relevance of 1-(4-chlorophenyl)-4-iodo-1H-pyrazole and related pyrazole (B372694) derivatives often involve broad screening approaches to identify potential molecular targets. Methodologies such as proteomics and chemogenomics are instrumental in this phase. While specific studies exclusively detailing the use of these high-throughput techniques for this compound are not extensively documented in publicly available literature, the general approach for pyrazole scaffolds provides a framework for understanding how its targets are likely to be identified.

Pyrazole derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. evitachem.com This broad bioactivity profile suggests that compounds like this compound may interact with multiple protein targets. Target identification would typically involve screening the compound against panels of kinases, proteases, and other enzymes known to be involved in disease pathways. Furthermore, chemogenomic approaches, which explore the interactions of a library of small molecules with a range of biological targets, could help to elucidate the specific proteins and pathways affected by this particular pyrazole derivative.

Molecular Interaction Analysis with Biomolecules

The interaction of this compound with biomolecules is a critical area of investigation to understand its mechanism of action. These interactions are primarily studied through enzyme binding and inhibition assays, as well as receptor binding studies.

Enzyme Binding and Inhibition Studies

Pyrazole derivatives are well-established as potent inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. evitachem.comnih.gov

Research on analogous pyrazole structures has demonstrated significant inhibitory activity against several kinases. For instance, various pyrazole-based compounds have been identified as inhibitors of:

Akt1 kinase: A key enzyme in cell survival pathways. nih.gov

Apoptosis signal-regulating kinase 1 (ASK1): Involved in cellular stress responses. nih.gov

BCR-ABL kinase: A critical target in chronic myeloid leukemia. nih.gov

Fibroblast growth factor receptor (FGFR) kinases: Implicated in various cancers. nih.gov

Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR): A pyrazole derivative, BMS-695735, has shown potent inhibition of these receptors. acs.org

Meprin α and meprin β: Metalloproteases involved in inflammation and tissue remodeling. nih.gov

Table 1: Examples of Pyrazole Derivatives and their Kinase Inhibition

| Compound/Derivative Type | Target Kinase | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Afuresertib (a pyrazole-based inhibitor) | Akt1 | Ki = 0.08 nM, IC50 = 1.3 nM | nih.gov |

| Macrocyclic Pyrazole Derivative | ASK1 | Cell IC50 = 95 nM | nih.gov |

| Pyrazole-based BCR-ABL inhibitor | BCR-ABL | Not specified | nih.gov |

| AZD4547 (a pyrazole derivative) | FGFR1 | Not specified | nih.gov |

| BMS-695735 | IGF-1R, IR | Potent inhibition | acs.org |

Receptor Binding and Modulation Investigations

Beyond enzymes, pyrazole-containing compounds have been investigated for their ability to bind to and modulate various cellular receptors.

One area of focus has been the cannabinoid receptors, CB1 and CB2. nih.gov The CB1 receptor, primarily found in the central nervous system, is involved in processes like pain perception and appetite regulation. nih.gov The CB2 receptor is mainly expressed in immune cells. nih.gov Pyrazole analogs have been developed as ligands for these receptors, with some designed as imaging agents for single-photon emission computed tomography (SPECT) to study CB1 receptor distribution in the brain. nih.gov

Another significant target for pyrazole derivatives is the store-operated calcium entry (SOCE) pathway, which is crucial for calcium signaling in cells. nih.gov SOCE is mediated by STIM and Orai proteins and is vital for numerous cellular functions. nih.gov Analogs of the known SOCE inhibitor SKF-96365, which feature a pyrazole core, have been synthesized and evaluated for their effects on this pathway. nih.gov

Table 2: Receptor and Channel Modulation by Pyrazole Derivatives

| Compound/Derivative Type | Target | Effect | Reference |

|---|---|---|---|

| [123I]Me2Pyr | Cannabinoid Receptor 1 (CB1) | Ligand for SPECT imaging | nih.gov |

| SKF-96365 Analogues (pyrazole-based) | Store-Operated Calcium Entry (SOCE) | Inhibition (IC50 ~25 µM for one analogue) | nih.gov |

Cellular Pathway Modulation Studies in Model Systems

The effects of pyrazole derivatives on cellular pathways are often studied in various cancer cell lines. These studies provide insights into the downstream consequences of target engagement.

For instance, pyrazole-based Akt1 inhibitors have been shown to induce apoptosis and cause cell cycle arrest at the S phase in HCT116 colon cancer cells. nih.gov Furthermore, certain pyrazole derivatives have demonstrated broad-spectrum antitumor activity against a panel of human cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range. evitachem.comnih.gov This suggests that these compounds can significantly inhibit cell growth.

Investigations into pyrazole-indole hybrids have revealed that they can induce apoptosis in HepG2 liver carcinoma cells, a process mediated by the activation of caspase-3 and modulation of Bcl-2 and Bax protein levels. semanticscholar.org

Table 3: Cellular Effects of Pyrazole Derivatives in Cancer Cell Lines

| Compound/Derivative Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole-based Akt1 inhibitor | HCT116 (Colon Cancer) | Induction of apoptosis, S-phase cell cycle arrest | nih.gov |

| Various Pyrazole Derivatives | Multiple Cancer Cell Lines | Antitumor activity (GI50 < 100 µM) | nih.gov |

| Pyrazole-indole hybrid (7a) | HepG2 (Liver Carcinoma) | IC50 = 6.1 ± 1.9 µM, induction of apoptosis | semanticscholar.org |

| Pyrazole-indole hybrid (7b) | HepG2 (Liver Carcinoma) | IC50 = 7.9 ± 1.9 µM, induction of apoptosis | semanticscholar.org |

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrazole derivatives, SAR investigations have focused on modifications at various positions of the pyrazole ring and its substituents.

In the context of SOCE inhibition, SAR studies on SKF-96365 analogues have explored the effects of substituents on the phenyl group and the length of the alkoxy chain. nih.gov For meprin inhibitors, modifications at positions 3 and 5 of the pyrazole core have been evaluated to modulate inhibitory activity and selectivity. nih.gov The introduction of a cyclopentyl group at one of these positions, for example, maintained high inhibitory activity against meprin α. nih.gov

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand. Highly ligand-efficient compounds are desirable starting points for optimization. A series of 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-one inhibitors of GSK3β were developed from a highly ligand-efficient screening hit, demonstrating that potent inhibitors can be derived while maintaining this favorable property. nih.gov

In Silico Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding the interactions between ligands and their biological targets at an atomic level.

Molecular docking studies have been employed to predict the binding modes of pyrazole derivatives within the active sites of various kinases. nih.gov For example, docking of a pyrazole-based inhibitor into the crystal structure of Bcr-Abl kinase revealed that the pyridine (B92270) ring acts as a hinge-binding moiety, forming a hydrogen bond with Met318. nih.gov The pyrazole ring itself was observed to form a π-π stacking interaction with Thr315. nih.gov

In another study, docking of pyrazole-indole hybrids into the active site of CDK-2 showed that these compounds could embed well within the binding pocket, forming hydrogen bonds with key amino acid residues like Lys89. semanticscholar.org These in silico findings provide a rational basis for the observed biological activities and guide further optimization of these compounds.

Table 4: Predicted Molecular Interactions from Docking Studies

| Ligand | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyrazole-based inhibitor | Bcr-Abl Kinase | H-bond with Met318, π-π stacking with Thr315 | nih.gov |

| Pyrazole-indole hybrid (7a) | CDK-2 | H-bond with Lys89 | semanticscholar.org |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 | Binding Energy = -10.09 kJ/mol | nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A | Binding Energy = -8.57 kJ/mol | nih.gov |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 | Binding Energy = -10.35 kJ/mol | nih.gov |

Advanced Material Science and Catalytic Applications of Pyrazole Based Systems

Pyrazole (B372694) Derivatives in Optoelectronic and Photoluminescent Materials

While specific research on the optoelectronic and photoluminescent properties of 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole is not extensively documented, the broader class of pyrazole derivatives has shown significant promise in this field. Pyrazole-based compounds are known to form the core of various organic light-emitting diode (OLED) materials and fluorescent sensors. The inherent aromaticity and the presence of nitrogen atoms in the pyrazole ring provide a robust scaffold for creating molecules with desirable electronic and photophysical properties.

The introduction of substituents allows for the fine-tuning of these properties. For instance, attaching different aryl groups to the pyrazole ring can influence the molecule's conjugation, leading to shifts in absorption and emission spectra. The presence of a halogen atom, such as iodine in the case of this compound, can introduce a "heavy atom effect," which may enhance intersystem crossing and favor phosphorescence, a desirable property for certain OLED applications. However, it can also lead to non-emissive deactivation pathways in some cases.

Research on pyrazolyl-substituted polyconjugated molecules has demonstrated that modifications, such as the introduction of cyano groups, can significantly alter photoluminescence quantum yields in both solution and solid states. nih.gov These findings underscore the potential for tuning the emissive properties of pyrazole derivatives through strategic substitution.

Table 1: General Optoelectronic Properties of Substituted Pyrazole Derivatives

| Property | Observation in Pyrazole Derivatives | Potential Implication for this compound |

| Luminescence | Many pyrazole derivatives exhibit fluorescence and phosphorescence. | The compound may exhibit luminescence, potentially influenced by the chloro and iodo substituents. |

| Solvatochromism | Emission spectra of some pyrazoles are sensitive to solvent polarity. | The photophysical properties could be solvent-dependent. |

| Quantum Yield | Varies significantly with substitution; can be enhanced or quenched. | The iodine atom could potentially quench fluorescence but may promote phosphorescence. |

| Application | Used as emitters in OLEDs and as fluorescent probes. | Could be explored for similar applications, pending experimental validation. |

Note: This table is illustrative and based on general findings for the pyrazole class, not specific experimental data for this compound.

Role as Ligands in Coordination Chemistry and Catalysis

Pyrazole derivatives are well-established as effective ligands in coordination chemistry, capable of coordinating with a wide array of metal ions to form stable complexes. arkat-usa.org The nitrogen atoms of the pyrazole ring act as donor sites, enabling the formation of coordination bonds. The specific substitution on the pyrazole ring, such as the 4-chlorophenyl and 4-iodo groups in the target compound, can influence the electronic and steric properties of the resulting ligand, thereby affecting the stability and catalytic activity of the metal complex.

Iodinated pyrazoles, in particular, are valuable precursors in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.gov In these reactions, the carbon-iodine bond can be activated by a palladium catalyst, allowing for the formation of new carbon-carbon bonds. This reactivity makes this compound a potential ligand precursor or a direct participant in catalytic cycles for the synthesis of more complex molecules.

The synthesis of pyrazole derivatives that can act as ligands for transition metal-catalyzed reactions is an active area of research. arkat-usa.org The ability to readily introduce functional groups onto the pyrazole scaffold allows for the design of ligands with tailored properties for specific catalytic applications.

Table 2: Potential Catalytic Applications of this compound

| Catalytic Reaction | Role of the Pyrazole Derivative |

| Suzuki-Miyaura Coupling | As a pro-ligand or substrate for the formation of biaryl compounds. |

| Sonogashira Coupling | As a precursor for the synthesis of aryl-alkynyl pyrazoles. |

| Heck Coupling | As a potential ligand for palladium-catalyzed olefination. |

| Metal Complexation | Formation of coordination complexes with potential catalytic activities. |

Note: This table outlines potential applications based on the known reactivity of similar iodinated pyrazoles.

Application in Sensing Technologies

The development of chemical sensors based on pyrazole derivatives is a rapidly growing field. These sensors often rely on changes in their optical or electrochemical properties upon interaction with a specific analyte. The pyrazole scaffold provides a versatile platform for the incorporation of recognition moieties and signaling units.

Fluorescent chemosensors based on pyrazoles have been developed for the detection of various metal ions. The binding of a metal ion to the pyrazole-based sensor can lead to a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection. While specific studies on this compound as a sensor are not available, the presence of nitrogen atoms for potential metal coordination and the substituted phenyl ring which can be part of a fluorophore system, suggest its potential in this area.

For example, pyrazole-based sensors have been designed for the detection of Fe³⁺, where the interaction with the metal ion quenches the fluorescence of the sensor molecule. encyclopedia.pub The design of such sensors often involves creating a specific binding pocket for the target analyte, a role that could potentially be fulfilled by a molecule like this compound with appropriate functionalization.

Table 3: Potential Sensing Applications of Pyrazole Derivatives

| Analyte | Sensing Mechanism |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Fluorescence quenching or enhancement upon coordination. |

| Anions | Interaction with the pyrazole N-H group or a coordinated metal center. |

| Small Molecules | Host-guest interactions leading to a detectable signal. |

Note: This table is based on the general capabilities of pyrazole-based sensors.

Pyrazole Frameworks in Energetic Materials Research

Pyrazole and its derivatives are of significant interest in the field of energetic materials due to their high nitrogen content and thermal stability. The incorporation of nitro groups and other energetic functionalities onto the pyrazole ring can lead to the formation of high-energy-density materials (HEDMs). nih.govresearchgate.net

Research into nitrated-pyrazole-based energetic compounds has shown that these materials can exhibit high heats of formation, good densities, and tunable thermal stabilities and detonation performances. nih.gov The structural versatility of the pyrazole framework allows for the synthesis of a wide range of energetic compounds with varying properties.

While this compound itself is not a primary energetic material due to the absence of nitro groups, its thermal stability is a relevant parameter in this context. The thermal decomposition behavior of a molecule is a critical factor in its potential use in energetic formulations. Studies on the thermal analysis of related energetic materials provide insights into the decomposition pathways and stability of such compounds. rsc.org The presence of halogen atoms can also influence the energetic properties of a compound, although their primary role is often in modifying density and sensitivity.

Table 4: General Properties of Pyrazole-Based Energetic Materials

| Property | General Trend in Pyrazole Derivatives |

| Nitrogen Content | High, contributing to high heat of formation. |

| Thermal Stability | Generally good, can be enhanced by specific substitutions. |

| Detonation Velocity | Can be very high, comparable to or exceeding standard explosives. |

| Sensitivity | Can be tuned through structural modification to create insensitive munitions. |

Note: This table reflects the general characteristics of energetic materials derived from pyrazole frameworks.

Emerging Research Paradigms and Future Perspectives for 1 4 Chlorophenyl 4 Iodo 1h Pyrazole

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new therapeutic agents. For compounds like 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole, these computational tools offer a pathway to rapidly predict biological activities and optimize molecular structures.

ML models can be trained on large datasets of known pyrazole (B372694) derivatives that have been tested for various biological activities, such as anticancer or anti-inflammatory effects. nih.govtandfonline.com By analyzing the structure-activity relationships (SAR) within these datasets, AI algorithms can predict the potential efficacy and targets of novel compounds like this compound. This predictive capability accelerates the screening process, allowing researchers to prioritize compounds with the highest likelihood of success for laboratory synthesis and testing. DrugBank, for instance, provides structured datasets suitable for building and training such predictive machine-learning models. drugbank.com

The process typically involves generating molecular descriptors for the compound, which quantify its physicochemical and structural features. These descriptors are then fed into a trained ML model to generate predictions. This data-driven approach de-risks early-stage drug discovery and uncovers novel therapeutic hypotheses that may not be apparent through traditional research methods.

Table 1: AI/ML Workflow in Drug Discovery for Pyrazole Derivatives

| Stage | Description | Tools & Techniques | Desired Outcome |

|---|---|---|---|

| Data Collection | Aggregation of chemical structures and associated biological activity data for a wide range of pyrazole compounds. nih.govtandfonline.com | Chemical databases (e.g., PubChem, ChEMBL), scientific literature. | A large, curated dataset for model training. |

| Feature Engineering | Conversion of molecular structures into numerical representations (descriptors) that a machine can understand. | Molecular fingerprinting, quantum mechanics calculations, topological descriptors. | A matrix of features for each compound. |

| Model Training | Using the curated dataset to train an algorithm to recognize patterns linking structural features to biological activity. drugbank.com | Supervised learning models (e.g., Random Forest, Gradient Boosting, Neural Networks). | A predictive model capable of assessing new compounds. |

| Prediction & Validation | Using the trained model to predict the activity of this compound and other new derivatives. | In silico screening, cross-validation. | A ranked list of candidate compounds for synthesis and in vitro testing. |

| Iterative Optimization | Using experimental results to refine and retrain the model, improving its predictive accuracy over time. | Active learning cycles. | An increasingly accurate model for guiding drug design. |

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The development of green and efficient synthetic routes is a major focus in modern chemistry. numberanalytics.com For this compound and related structures, research is moving beyond traditional methods toward more sustainable practices that offer high yields, reduced waste, and milder reaction conditions.

Traditional synthesis of the pyrazole core often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. evitachem.com While effective, these methods can sometimes require harsh conditions or produce significant waste. Recent advancements focus on the use of novel catalysts and solvent systems to improve efficiency and environmental friendliness. One promising area is the use of sulfonic acid-functionalized ionic liquids as reusable, green catalysts for one-pot reactions that produce pyrazole derivatives in excellent yields (85–95%) and short reaction times (17–24 minutes) under solvent-free conditions. researchgate.net Furthermore, studies have shown that the use of aprotic dipolar solvents can significantly enhance yields in cyclocondensation reactions. evitachem.com These methodologies represent a significant step forward in the practical and scalable production of pyrazole-based compounds.

Table 2: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Parameter | Traditional Method | Emerging Green Method |

|---|---|---|

| Catalyst | Often requires strong acids or bases. | Reusable, functionalized ionic liquids. researchgate.net |

| Solvent | Often uses volatile organic compounds (VOCs). | Solvent-free conditions or aqueous media. researchgate.net |

| Reaction Time | Can be several hours to days. | Significantly shorter (e.g., 17-24 minutes). researchgate.net |

| Yield | Variable, often moderate to good. | Typically excellent (85-95%). researchgate.net |

| Sustainability | Higher energy consumption, waste generation. | Environmentally benign, catalyst is recyclable. researchgate.net |

Development of this compound as a Chemical Probe or Building Block for Complex Molecules

The molecular structure of this compound makes it an exceptionally versatile building block for the synthesis of more complex molecules. nih.govchemimpex.com The iodine atom at the C4 position of the pyrazole ring is a key functional group that enhances the compound's reactivity, enabling a wide range of synthetic transformations. chemimpex.com

The carbon-iodine bond is particularly amenable to metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. This allows for the precise and efficient introduction of new functional groups at this position. For instance, 4-iodopyrazoles are convenient building blocks for creating complex 3-trifluoromethylated pyrazoles through Suzuki–Miyaura (forming C-C bonds with boronic acids) and Sonogashira (forming C-C bonds with terminal alkynes) reactions. researchgate.net Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of C4-aminated pyrazoles, a class of compounds known for their biological activities. mdpi.com This reactivity allows chemists to use this compound as a scaffold, systematically modifying its structure to explore chemical space and develop new compounds for applications in medicine and materials science. evitachem.commdpi.com

Table 3: Synthetic Utility of the 4-Iodo-Pyrazole Scaffold

| Reaction Type | Reagents/Catalyst | Bond Formed | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C-C (Aryl/Vinyl) | 1-(4-Chlorophenyl)-4-aryl-1H-pyrazole | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C (Alkynyl) | 1-(4-Chlorophenyl)-4-alkynyl-1H-pyrazole | researchgate.net |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, Ligand | C-N | 4-Amino-1-(4-chlorophenyl)-1H-pyrazole | mdpi.com |

| Heck-Mizoroki Reaction | Alkene, Pd catalyst, Base | C-C (Alkenyl) | 1-(4-Chlorophenyl)-4-alkenyl-1H-pyrazole | mdpi.com |

| Iodination | Iodine, Ammonium (B1175870) Hydroxide | C-I | Can lead to further iodination on the ring. | fishersci.no |

Exploration of Undiscovered Mechanistic Biological Pathways

While pyrazole derivatives are widely recognized for their pharmacological potential, the specific biological mechanisms of many, including this compound, are still under investigation. evitachem.comnih.gov The compound's structure suggests it could interact with a variety of biological targets, primarily through the inhibition of enzyme activity or the modulation of cellular signaling pathways. evitachem.com

Research into related pyrazole compounds provides a roadmap for exploration. For example, many pyrazole derivatives function as potent and selective kinase inhibitors, a critical class of targets in oncology. nih.gov Pyrazole-based drugs like Encorafenib target the BRAF kinase, while others have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.gov A study on a closely related analog, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole, revealed potential broad-spectrum antitumor activity, suggesting that this scaffold can interact with pathways essential for cancer cell growth. researchgate.net Additionally, the same study found that some analogs could inhibit the replication of the Hepatitis C virus (HCV), opening another avenue for mechanistic investigation. researchgate.net Future research will likely use techniques such as proteomics and genetic screening to identify the specific molecular targets of this compound and elucidate its precise mechanism of action in various disease contexts.

Table 4: Potential Biological Targets for Pyrazole-Based Compounds

| Target Class | Specific Examples | Therapeutic Area | Rationale |

|---|---|---|---|

| Protein Kinases | BRAF, CDK2, EGFR, VEGFR | Oncology | The pyrazole scaffold is a proven "hinge-binding" motif for many kinase inhibitors. nih.govnih.gov |

| Enzymes | Cyclooxygenase (COX) | Inflammation | Celecoxib, a pyrazole-containing drug, is a well-known COX-2 inhibitor. nih.gov |

| Viral Proteins | HCV RNA Polymerase | Infectious Disease | Analogs have shown inhibitory effects on HCV replication in vitro. researchgate.net |

| Receptors | Various GPCRs, Nuclear Receptors | Multiple | The diverse substitution patterns possible on the pyrazole ring allow for interaction with a wide range of receptor binding pockets. evitachem.com |

Challenges and Opportunities in Pyrazole Chemistry for Next-Generation Applications

Despite significant progress, the field of pyrazole chemistry faces several challenges that also represent key opportunities for future innovation. numberanalytics.comnumberanalytics.com Fully harnessing the potential of compounds like this compound will require addressing these areas.

One of the primary challenges is the continued development of more efficient and sustainable synthetic methods to access diverse pyrazole derivatives. numberanalytics.com While progress has been made, creating complex, polysubstituted pyrazoles often requires multi-step syntheses that can be costly and generate waste. Another challenge is managing the chemical reactivity of the pyrazole ring itself; the compound can exist in multiple tautomeric forms, which can complicate its behavior and reactivity under different conditions. nih.govnumberanalytics.com